molecular formula C7H11ClO4S B2473322 Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate CAS No. 1909319-78-3

Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Cat. No.: B2473322
CAS No.: 1909319-78-3
M. Wt: 226.67
InChI Key: DAFRSLSANZXUQW-UHFFFAOYSA-N
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Description

Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate: is a chemical compound with the molecular formula C₇H₁₁ClO₄S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with chlorosulfonic acid in the presence of a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batch sizes and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Major Products Formed:

    Substitution Reactions: Various substituted cyclobutane derivatives.

    Reduction Reactions: Reduced forms of the original compound, such as alcohols or amines.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate involves its interaction with various molecular targets. The compound’s chlorosulfonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the modification of proteins, enzymes, and other cellular components, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

    Ethyl cyclobutanecarboxylate: A related compound used in similar synthetic applications.

    Cyclobutanecarbonyl chloride: Another similar compound with comparable reactivity and applications.

Uniqueness: Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is unique due to its chlorosulfonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 1-chlorosulfonylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-2-12-6(9)7(4-3-5-7)13(8,10)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFRSLSANZXUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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